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Compound of Interest

Compound Name:
Ethanone, 1-(2-aminophenyl)-,

oxime

Cat. No.: B1621877 Get Quote

A comprehensive analysis of the spectroscopic signatures of quinazoline and its isomers—

quinoxaline, cinnoline, and phthalazine—reveals distinct characteristics that allow for their

unambiguous differentiation. This guide provides a comparative overview of their ¹H NMR, ¹³C

NMR, IR, UV-Vis, and mass spectra, supported by experimental data and detailed protocols.

This guide is intended for researchers, scientists, and professionals in drug development who

work with nitrogen-containing heterocyclic compounds. The structural nuances of quinazoline

isomers can significantly impact their chemical reactivity and biological activity, making their

accurate identification crucial. Spectroscopic techniques offer a powerful and non-destructive

means to distinguish between these closely related molecules.

Isomers at a Glance
Quinazoline, quinoxaline, cinnoline, and phthalazine are structural isomers with the chemical

formula C₈H₆N₂. They all feature a benzene ring fused to a diazine ring. The key difference lies

in the relative positions of the two nitrogen atoms in the six-membered heterocyclic ring.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. The chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra
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are highly sensitive to the electronic environment of the nuclei, providing a detailed fingerprint

of each isomer. The spectra are typically recorded in deuterated chloroform (CDCl₃).

Comparative ¹H NMR Data
The ¹H NMR spectra of the quinazoline isomers are characterized by signals in the aromatic

region (typically δ 7.0-10.0 ppm). The distinct electronic environments created by the different

placements of the nitrogen atoms lead to unique chemical shifts and coupling patterns for the

protons on both the benzene and diazine rings.

Compo
und

H-2 H-3 H-4 H-5 H-6 H-7 H-8

Quinazoli

ne
9.85 (s) - 9.45 (s) 8.20 (d) 7.80 (t) 7.95 (t) 8.05 (d)

Quinoxali

ne
8.85 (s) 8.85 (s) - 8.10 (dd) 7.75 (m) 7.75 (m) 8.10 (dd)

Cinnoline - 9.29 (d) 8.18 (d) 8.01 (d) 7.86 (t) 7.95 (t) 8.44 (d)

Phthalazi

ne
- - 9.50 (s) 8.00 (m) 7.90 (m) 7.90 (m) 8.00 (m)

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Quinazoline Isomers in CDCl₃.Note:

's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, and

'm' denotes multiplet.

Comparative ¹³C NMR Data
The ¹³C NMR spectra further differentiate the isomers by revealing the chemical shifts of the

carbon atoms. The carbons adjacent to the nitrogen atoms (C-2, C-3, C-4 in quinazoline; C-2,

C-3 in quinoxaline; C-3, C-4 in cinnoline; C-1, C-4 in phthalazine) are particularly deshielded

and appear at higher chemical shifts.
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Comp
ound

C-2 C-3 C-4 C-4a C-5 C-6 C-7 C-8 C-8a

Quina

zoline
160.7 - 159.7 150.7 127.1 127.8 134.4 128.6 123.7

Quino

xaline
145.2 145.2 - 141.2 129.9 129.8 129.8 129.9 141.2

Cinnoli

ne
- 146.5 126.5 128.5 132.5 131.5 130.5 125.5 150.5

Phthal

azine
- - 152.0 125.9 127.2 134.5 134.5 127.2 125.9

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Quinazoline Isomers in CDCl₃.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups and vibrational modes

within a molecule. The IR spectra of quinazoline isomers exhibit characteristic absorption

bands corresponding to C-H, C=C, and C=N stretching and bending vibrations.

Vibrational
Mode

Quinazoline
(cm⁻¹)

Quinoxaline
(cm⁻¹)

Cinnoline
(cm⁻¹)

Phthalazine
(cm⁻¹)

Aromatic C-H

Stretch
3050-3100 3050-3100 3050-3100 3050-3100

Aromatic C=C

Stretch
1475-1635 1450-1600 1450-1600 1450-1600

C=N Stretch ~1615, ~1565 ~1570 ~1580 ~1600

C-H Out-of-Plane

Bend
700-1000 700-900 700-900 700-900

Table 3: Characteristic IR Absorption Bands (cm⁻¹) of Quinazoline Isomers.[1][2]
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Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption

maxima (λmax) and molar absorptivities (ε) are influenced by the extent of conjugation and the

presence of heteroatoms. The UV-Vis spectra of these isomers, typically recorded in ethanol or

acetonitrile, show multiple absorption bands corresponding to π → π* and n → π* transitions.

Compound
λmax 1
(nm)

log ε₁
λmax 2
(nm)

log ε₂ Solvent

Quinazoline 224 4.6 318 3.5 Water

Quinoxaline 238 4.5 315 3.6 Ethanol

Cinnoline 220 4.5 310 3.4 Ethanol

Phthalazine 220 4.7 300 3.5 Ethanol

Table 4: UV-Vis Absorption Maxima (λmax) and Molar Absorptivities (log ε) of Quinazoline

Isomers.[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, revealing its molecular weight and structural features. Under electron

ionization (EI), quinazoline and its isomers typically show a prominent molecular ion peak (M⁺˙)

at m/z 130. The fragmentation patterns, however, can differ based on the stability of the

resulting fragment ions. A common fragmentation pathway for many nitrogen-containing

heterocycles is the loss of hydrogen cyanide (HCN, 27 Da).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8073189/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1621877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Molecular Ion (m/z)
Key Fragment Ions (m/z)
and Neutral Losses

Quinazoline 130 103 (M - HCN), 76 (C₆H₄)

Quinoxaline 130 103 (M - HCN), 76 (C₆H₄)

Cinnoline 130 102 (M - N₂), 76 (C₆H₄)

Phthalazine 130 102 (M - N₂), 76 (C₆H₄)

Table 5: Key Mass Spectrometry Fragmentation Data for Quinazoline Isomers.

The fragmentation of cinnoline and phthalazine is notably characterized by the loss of a neutral

nitrogen molecule (N₂), a process that is not observed in quinazoline and quinoxaline.

Experimental Protocols
Standard procedures for acquiring the spectroscopic data presented in this guide are outlined

below.

NMR Spectroscopy
A sample of the quinazoline isomer (5-10 mg) is dissolved in approximately 0.6 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0

ppm). ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

IR Spectroscopy
Infrared spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer.

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a

thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance

(ATR) accessory. The spectra are recorded in the range of 4000-400 cm⁻¹.[2]

UV-Vis Spectroscopy
UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. A dilute solution

of the sample (typically 10⁻⁴ to 10⁻⁵ M) is prepared in a suitable solvent (e.g., ethanol,
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acetonitrile, or water). The spectrum is recorded in a quartz cuvette with a 1 cm path length

over a range of 200-400 nm.[2]

Mass Spectrometry
Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. A

small amount of the sample is introduced into the instrument, typically via a direct insertion

probe or after separation by gas chromatography (GC). The electron energy is usually set to 70

eV.
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General experimental workflow for spectroscopic analysis.
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Workflow for NMR spectroscopic analysis.
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Workflow for IR spectroscopic analysis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1621877?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1621877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Dilute Solution
(e.g., in Ethanol)

Record UV-Vis Spectrum
(200-400 nm)

Analyze Spectrum
(λmax, Molar Absorptivity)

Electronic Transition Information
 

Introduce Sample into
EI Source (70 eV)

Acquire Mass Spectrum

Analyze Spectrum
(Molecular Ion, Fragmentation Pattern)

Molecular Weight and
Structural Information

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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